N-(4-bromo-3-methylphenyl)-2-chloropropanamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the phenyl ring, along with a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloropropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-chloropropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis will produce carboxylic acids and amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-chloropropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar phenyl ring substitution pattern but differs in the amide moiety.
4-bromo-3-methylphenylamine: This compound lacks the chloropropanamide group but has the same phenyl ring substitution.
2-chloropropanamide: This compound lacks the substituted phenyl ring but has the same amide structure.
Uniqueness
N-(4-bromo-3-methylphenyl)-2-chloropropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
1016746-86-3 |
---|---|
Molecular Formula |
C10H11BrClNO |
Molecular Weight |
276.6 |
Purity |
95 |
Origin of Product |
United States |
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